molecular formula C15H15ClN4O3 B4390778 8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4390778
M. Wt: 334.76 g/mol
InChI Key: MJIAQGPFSNRWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as Clofarabine, is a synthetic purine nucleoside analogue that has been used in the treatment of leukemia and lymphoma. It was first synthesized in 1993 by the Southern Research Institute in Birmingham, Alabama, and has since been the subject of extensive scientific research.

Mechanism of Action

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a prodrug that is converted to its active form, 5'-triphosphate, inside the cell. It inhibits DNA synthesis by incorporating into the DNA molecule and inhibiting the activity of DNA polymerase. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a number of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits DNA synthesis. It has also been found to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. It has also been shown to have potent antitumor activity against a variety of cancer cell lines. However, it also has some limitations, including its potential toxicity and the fact that it may not be effective against all types of cancer.

Future Directions

There are several potential future directions for research on 8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new analogues with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of 8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in combination with other chemotherapeutic agents to improve its efficacy. Finally, there is interest in exploring the potential use of 8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in the treatment of autoimmune diseases.

Scientific Research Applications

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in the treatment of leukemia and lymphoma. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and chronic lymphocytic leukemia (CLL). In addition, it has been found to have synergistic effects when used in combination with other chemotherapeutic agents.

properties

IUPAC Name

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c1-8-7-9(5-6-10(8)16)23-14-17-12-11(18(14)2)13(21)20(4)15(22)19(12)3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIAQGPFSNRWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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